molecular formula C17H24N2O3 B1201935 Tilisolol CAS No. 85136-71-6

Tilisolol

Cat. No.: B1201935
CAS No.: 85136-71-6
M. Wt: 304.4 g/mol
InChI Key: TWVUMMQUXMYOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tilisolol is a pharmaceutical compound known for its beta-blocking properties. It is primarily used in the treatment of hypertension and certain cardiac conditions. The compound is a non-selective beta-adrenergic blocking agent, which means it inhibits the action of epinephrine and norepinephrine on beta-adrenergic receptors. This action helps in reducing heart rate and blood pressure .

Preparation Methods

The synthesis of Tilisolol involves several steps:

    Methanolysis of Phthalic Anhydride: This step produces Methyl hydrogen phthalate.

    Schotten-Baumann Amidation: Methyl sarcosinate is used to form Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate.

    Intramolecular Lactamization: Sodium methoxide is used to produce Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate.

    Lye Saponification and Decarboxylation: This step yields 4-hydroxy-2-methylisoquinolin-1(2H)-one.

    Treatment with Epichlorhydrin: This produces 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one.

    Opening of the Oxirane Ring: tert-Butylamine is used to complete the synthesis of this compound.

Chemical Reactions Analysis

Tilisolol undergoes various chemical reactions, including:

Scientific Research Applications

Tilisolol has a wide range of applications in scientific research:

Mechanism of Action

Tilisolol exerts its effects through a dual mechanism:

    Beta-Blockade: It inhibits the action of epinephrine and norepinephrine on beta-adrenergic receptors, reducing heart rate and myocardial contraction force. This leads to a decrease in cardiac output and blood pressure.

    Vasodilation: this compound also blocks alpha-1 adrenergic receptors in vascular smooth muscle, causing vasodilation and further reducing blood pressure.

Comparison with Similar Compounds

Tilisolol is compared with other beta-blockers such as propranolol and arotinolol:

Similar compounds include:

Biological Activity

Tilisolol is a beta-blocking agent that exhibits unique biological activities, primarily through its vasodilatory properties and partial agonist activity at beta-adrenergic receptors. This compound has been studied for its effects on cardiovascular health, particularly in the context of hypertension and coronary circulation. The following sections will explore its mechanisms of action, efficacy in clinical settings, and relevant case studies.

Vasodilatory Effects
this compound has been shown to induce vasodilation in coronary arteries through an ATP-sensitive potassium (K+^+) channel opening mechanism. A study conducted on mongrel dogs demonstrated that this compound reduced coronary vascular resistance (CVR) without significantly affecting coronary artery diameter at lower doses. However, at a higher dose (8 mg/kg), it significantly increased coronary artery diameter, indicating a dose-dependent vasodilatory effect .

Partial Agonist Activity
In addition to its vasodilatory properties, this compound exhibits partial agonist activity at beta-2 adrenergic receptors. This characteristic may contribute to its overall cardiovascular effects, potentially enhancing its therapeutic profile in treating conditions like hypertension .

Efficacy in Clinical Studies

Study Type Population Intervention Outcome
Animal StudyDogsThis compound (2 mg/kg i.v.)Decreased CVR; no significant change in CoD
Clinical TrialHypertensive PatientsVarious beta-blockersThis compound showed efficacy in lowering systolic and diastolic blood pressure compared to placebo .

A comprehensive review of partial agonist beta-blockers indicated that this compound effectively lowers both systolic and diastolic blood pressure, although the evidence quality varied due to small sample sizes across studies .

Case Studies

  • Coronary Vasodilation : In a controlled study involving dogs, this compound was compared to propranolol and arotinolol. The results indicated that while both propranolol and arotinolol increased CVR, this compound decreased it significantly, highlighting its potential as a safer alternative for managing coronary artery conditions .
  • Ocular Delivery : Research on O-palmitoyl this compound, an amphiphilic prodrug of this compound, showed enhanced ocular bioavailability and retention time in the cornea and aqueous humor following topical administration. This suggests potential applications for this compound in treating ocular diseases .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it has been associated with photo-induced cutaneous reactions when used alongside photosensitizing agents. Clinicians should monitor patients for such adverse effects during treatment .

Properties

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVUMMQUXMYOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043846
Record name Tilisolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85136-71-6
Record name Tilisolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85136-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilisolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilisolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILISOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUF41MF56G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilisolol
Reactant of Route 2
Reactant of Route 2
Tilisolol
Reactant of Route 3
Reactant of Route 3
Tilisolol
Reactant of Route 4
Reactant of Route 4
Tilisolol
Reactant of Route 5
Reactant of Route 5
Tilisolol
Reactant of Route 6
Reactant of Route 6
Tilisolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.